![molecular formula C22H22ClN5O2 B2527994 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251704-57-0](/img/structure/B2527994.png)
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that includes a triazole ring, a piperidine ring, and a benzamide moiety . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . These may involve the formation of the triazole ring via a click reaction, the formation of the piperidine ring via a cyclization reaction, and the attachment of the benzamide group via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups. The triazole ring, piperidine ring, and benzamide moiety would all contribute to the overall three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the triazole ring, the piperidine ring, and the benzamide moiety. These groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Antiviral Activity
The synthesis of this compound has been explored for its antiviral potential. Researchers have investigated its effects against tobacco mosaic virus (TMV) . The compound demonstrated certain anti-TMV activity, which could be valuable in plant protection and agriculture.
Antifungal Properties
Sulfonamide derivatives, including this compound, have been associated with antifungal activity . Investigating its efficacy against specific fungal strains could provide insights for developing novel antifungal agents.
Herbicidal Applications
Certain sulfonamide derivatives have shown herbicidal properties . Although further studies are needed, exploring the effects of this compound on weed control and crop protection could be beneficial.
Anticonvulsant Potential
Other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Investigating whether this compound exhibits similar effects could contribute to the development of antiepileptic drugs.
Antibacterial Activity
While not directly studied for antibacterial effects, related 1,3,4-thiadiazoles have demonstrated antibacterial properties . Researchers could explore this compound’s potential in combating bacterial infections.
Tumor Cell Growth Inhibition
In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating the effects of our compound on specific tumor cell lines could be promising.
Synthesis of New Mannich Bases
Combining this compound with different piperazine derivatives could lead to the synthesis of new Mannich bases . These compounds may have diverse biological activities and could be explored further.
Piperazine Synthesis
Considering the presence of a piperidine moiety in this compound, it’s worth exploring its potential in piperazine synthesis . Piperazines have applications in medicinal chemistry and drug development.
properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJXSNNRAAMLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.